molecular formula C45H87NO10 B1251692 alpha-Glucuronosylceramide

alpha-Glucuronosylceramide

Cat. No. B1251692
M. Wt: 802.2 g/mol
InChI Key: UCKDWANVYDOPEV-SVYNEFFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-glucuronosylceramide is a glycosylceramide in which alpha-D-glucuronic acid is linked glycosidically to a 3-hydroxy-2-{[(2R)-2-hydroxynonadecanoyl]amino}icosyl moiety. Present in the cell walls of Sphingomonas bacteria.

Scientific Research Applications

Immune System Activation and Therapeutic Opportunities

Alpha-glycosylceramides, including alpha-Glucuronosylceramide, are produced in small quantities by mammalian immune cells. They are significant endogenous ligands for natural killer T cells. The tight regulation of these alpha-glycosylceramides by catabolic enzymes in the ceramide and glycolipid pathway suggests potential therapeutic opportunities for manipulating the immune response (Kain et al., 2014).

Structural Insights for Biotechnological Applications

The structure of alpha-glucuronidases, which interact with compounds like alpha-Glucuronosylceramide, reveals insights into enzyme catalysis and specificity. This understanding is vital for biotechnological applications, including biomass recycling and development of enzyme-based therapies (Nurizzo et al., 2002).

Role in Disease Pathophysiology

In conditions like Gaucher disease, the catabolism of glucosylceramide, a related glycosphingolipid, is impaired, leading to its accumulation. This accumulation disrupts the spatial coordination of other sphingolipids and phospholipids, potentially interfering with various biochemical pathways and contributing to disease pathophysiology (Hein et al., 2007).

Enzyme-Assisted Synthesis for Drug Development

Enzyme-assisted synthesis of glucuronide conjugates, involving compounds like alpha-Glucuronosylceramide, is important for producing reference materials for drug testing and development. This approach is used for synthesizing biomarkers indicating misuse of anabolic androgenic steroids (Kuuranne et al., 2002).

Glycosphingolipid Synthases in Bacteria

Bacterial glycosphingolipids, including glucuronosylceramide, play a critical role in host defense and host-bacteria interactions. Understanding the glycosphingolipid synthases responsible for their production can offer insights into bacterial physiology and potential targets for antibacterial therapies (Okino et al., 2020).

Impact on Diabetes Mellitus

Alpha-Glucuronosylceramide and related compounds have been explored for their potential in inhibiting alpha-glucosidase, a critical drug target in diabetes mellitus. Inhibiting this enzyme helps control hyperglycemia, offering a therapeutic pathway for managing diabetes (Adinortey et al., 2022).

properties

Product Name

alpha-Glucuronosylceramide

Molecular Formula

C45H87NO10

Molecular Weight

802.2 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2S,3R)-3-hydroxy-2-[[(2R)-2-hydroxynonadecanoyl]amino]icosoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C45H87NO10/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(47)36(35-55-45-41(51)39(49)40(50)42(56-45)44(53)54)46-43(52)38(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h36-42,45,47-51H,3-35H2,1-2H3,(H,46,52)(H,53,54)/t36-,37+,38+,39-,40-,41+,42-,45-/m0/s1

InChI Key

UCKDWANVYDOPEV-SVYNEFFASA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCC[C@H]([C@H](CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)NC(=O)[C@@H](CCCCCCCCCCCCCCCCC)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(C(COC1C(C(C(C(O1)C(=O)O)O)O)O)NC(=O)C(CCCCCCCCCCCCCCCCC)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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